molecular formula C9H12INO3 B1390058 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine CAS No. 1142191-54-5

3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine

Cat. No. B1390058
M. Wt: 309.1 g/mol
InChI Key: URLXCTFWOVFINZ-UHFFFAOYSA-N
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Description

The compound “3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine” is likely to be an organic compound containing a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring in this compound is substituted with a dimethoxymethyl group at the 3-position, an iodine atom at the 4-position, and a methoxy group at the 5-position .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the dimethoxymethyl and methoxy groups through a methylation reaction, possibly using a reagent like dimethyl sulfate or methyl iodide. The iodine could be introduced through a halogenation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these atoms and groups around the pyridine ring. The electron-withdrawing iodine atom and the electron-donating methoxy and dimethoxymethyl groups would influence the electronic distribution and reactivity of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The iodine atom could be replaced in a nucleophilic substitution reaction. The methoxy and dimethoxymethyl groups could potentially be cleaved in the presence of strong acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy and dimethoxymethyl groups could enhance its solubility in polar solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the nature of its breakdown products. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and developing methods for its synthesis .

properties

IUPAC Name

3-(dimethoxymethyl)-4-iodo-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12INO3/c1-12-7-5-11-4-6(8(7)10)9(13-2)14-3/h4-5,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLXCTFWOVFINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1)C(OC)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673893
Record name 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine

CAS RN

1142191-54-5
Record name 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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